7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[410]hepta-2,4-diene-2-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an oxygen bridge and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, furan acts as the diene, and an appropriate nitrile-containing dienophile is used. The reaction conditions often require moderate temperatures and the presence of a catalyst to facilitate the cycloaddition .
Industrial Production Methods: While specific industrial production methods for 7-Oxabicyclo[41This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, amines, and amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Wirkmechanismus
The mechanism by which 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the bicyclic structure may interact with cellular membranes, affecting their integrity and function .
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, but without the nitrile group.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A similar compound with carboxylate groups instead of a nitrile group.
Uniqueness: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile is unique due to its combination of a bicyclic structure with an oxygen bridge and a nitrile group.
Eigenschaften
CAS-Nummer |
857633-15-9 |
---|---|
Molekularformel |
C7H5NO |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
7-oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile |
InChI |
InChI=1S/C7H5NO/c8-4-5-2-1-3-6-7(5)9-6/h1-3,6-7H |
InChI-Schlüssel |
GNFQBKOLHDJZIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(O2)C(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.